3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound that is commonly used as an organic boron reagent in organic synthesis . It is a colorless liquid at room temperature and is relatively stable .
Synthesis Analysis
The synthesis of this compound involves the use of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This compound is often used in the synthesis of boronic esters, playing a key role in the formation of C-C bonds, oxidation, and reduction reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C12H18BNO2 . The InChI key is YMXIIVIQLHYKOT-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound plays a significant role in various chemical reactions. For instance, it can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
The compound has a refractive index of n20/D 1.4096 and a density of 0.9642 g/mL at 25 °C . It is a colorless liquid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
The compound has been synthesized and analyzed for its crystal structure and vibrational properties. These studies are crucial for understanding its molecular configuration and potential applications in various fields. Wu et al. (2021) explored the synthesis and crystal structure of closely related compounds, providing insights into their spectroscopic characteristics and molecular structures (Wu, Chen, Chen, & Zhou, 2021).
Applications in Solar Cells
A derivative of this compound, linked with diketopyrrolopyrrole or benzodithiophene moieties, has been synthesized and demonstrated better thermal stability than traditional materials. Liu et al. (2016) showed that these compounds could serve as efficient hole transporting materials in stable perovskite solar cells, highlighting their potential in renewable energy applications (Liu et al., 2016).
Role in Fluorescence Probes
Boronate ester derivatives, including this compound, have been synthesized as fluorescence probes for detecting hydrogen peroxide. Lampard et al. (2018) found that these compounds exhibit varying responses to hydrogen peroxide, making them potentially useful in biological and chemical sensing applications (Lampard et al., 2018).
Involvement in Battery Technology
Derivatives of the compound have been examined as electrolyte additives in fluoride shuttle batteries. Kucuk and Abe (2020) investigated the effects of these compounds on the electrochemical compatibility and performance of batteries, indicating their relevance in advanced battery technologies (Kucuk & Abe, 2020).
Crystal Structure for Medicinal Chemistry
Its derivatives have been analyzed for their crystal structure, which is significant in medicinal chemistry for designing new drugs and understanding their interactions at the molecular level. Huang et al. (2021) conducted a comprehensive study involving crystallographic and conformational analyses, providing valuable data for drug design and development (Huang et al., 2021).
Mechanism of Action
Target of Action
It’s known that this compound is a boronic acid derivative . Boronic acids and their derivatives are often used in organic synthesis and medicinal chemistry due to their ability to form stable covalent bonds with proteins, particularly enzymes .
Mode of Action
Boronic acids and their derivatives are known to interact with their targets through the formation of covalent bonds . This interaction can lead to changes in the target protein’s function, potentially inhibiting or enhancing its activity .
Biochemical Pathways
Boronic acids and their derivatives are often used in the suzuki-miyaura cross-coupling reaction, a type of chemical reaction where carbon-carbon bonds are formed . This reaction is a key step in many synthetic pathways, particularly in the synthesis of complex organic molecules .
Pharmacokinetics
The solubility of a compound in hot methanol is mentioned , which could potentially impact its bioavailability
Result of Action
The formation of covalent bonds with proteins can lead to changes in protein function, which can have downstream effects at the molecular and cellular level .
Action Environment
It’s noted that this compound should be stored in a cool, dry, and well-ventilated condition, away from ignition sources . This suggests that environmental factors such as temperature, humidity, and exposure to light or oxygen could potentially affect the stability and efficacy of this compound .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that this compound is often used as an organic boron reagent in organic synthesis . It plays a key role in the formation of C-C bonds, oxidation, and reduction reactions
Molecular Mechanism
It is known that this compound can participate in the formation of C-C bonds, oxidation, and reduction reactions
Properties
IUPAC Name |
3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-6-9(15)8-11(10)16-5/h6-8H,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFRJTZQMFNEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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